3-Aminobenzoyl chloride 3-Aminobenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 21563-72-4
VCID: VC16493561
InChI: InChI=1S/C7H6ClNO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H,9H2
SMILES:
Molecular Formula: C7H6ClNO
Molecular Weight: 155.58 g/mol

3-Aminobenzoyl chloride

CAS No.: 21563-72-4

Cat. No.: VC16493561

Molecular Formula: C7H6ClNO

Molecular Weight: 155.58 g/mol

* For research use only. Not for human or veterinary use.

3-Aminobenzoyl chloride - 21563-72-4

Specification

CAS No. 21563-72-4
Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
IUPAC Name 3-aminobenzoyl chloride
Standard InChI InChI=1S/C7H6ClNO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H,9H2
Standard InChI Key RMDIYHSHNBKVJS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)N)C(=O)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a benzene ring substituted with an amino group (-NH2_2) at the meta position and a carbonyl chloride (-COCl) group at the adjacent carbon. This arrangement creates a balance between electronic activation (via the amino group) and electrophilic reactivity (via the acyl chloride). The amino group donates electron density to the ring through resonance, enhancing susceptibility to electrophilic substitution, while the acyl chloride moiety facilitates nucleophilic acyl substitution reactions .

Physicochemical Characteristics

  • Molecular Weight: 155.58 g/mol

  • IUPAC Name: 3-Aminobenzoyl chloride

  • Canonical SMILES: C1=CC(=CC(=C1)N)C(=O)Cl\text{C1=CC(=CC(=C1)N)C(=O)Cl}

  • InChI Key: RMDIYHSHNBKVJS-UHFFFAOYSA-N\text{RMDIYHSHNBKVJS-UHFFFAOYSA-N}

The compound’s reactivity is exemplified by its participation in nucleophilic substitutions, electrophilic aromatic substitutions, and condensation reactions. For instance, the chlorine atom in the acyl chloride group is highly susceptible to displacement by nucleophiles such as amines or alcohols, forming amides or esters, respectively .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves the chlorination of 3-aminobenzoic acid using thionyl chloride (SOCl2\text{SOCl}_2) under reflux conditions:

3-Aminobenzoic acid+SOCl23-Aminobenzoyl chloride+SO2+HCl\text{3-Aminobenzoic acid} + \text{SOCl}_2 \rightarrow \text{3-Aminobenzoyl chloride} + \text{SO}_2 + \text{HCl}

This method yields high-purity product and is favored for its simplicity and efficiency. Alternative reagents such as oxalyl chloride ((COCl)2\text{(COCl)}_2) may also be employed under anhydrous conditions to minimize side reactions .

Industrial Manufacturing

Industrial production optimizes throughput and cost-effectiveness through continuous flow reactors and automated systems. For example, halogenated benzoyl halides—precursors to derivatives like 3-amino-2-benzoyl-acrylic acid—are synthesized at scale using inert diluents (e.g., methylene chloride, toluene) and acid acceptors (e.g., pyridine, triethylamine) to neutralize generated HCl . Reaction conditions typically involve temperatures of 20–120°C and stoichiometric ratios of reactants to ensure consistent product quality.

Table 1: Key Industrial Synthesis Parameters

ParameterTypical Value/RangeRemarks
Temperature20–120°CBalances reaction rate and safety
DiluentMethylene chloride, tolueneEnsures solubility and stability
Acid AcceptorTriethylamineNeutralizes HCl byproduct
Reactor TypeContinuous flowEnhances throughput and yield

Reactivity and Chemical Transformations

Nucleophilic Substitution

The acyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, and thioesters. For example, reaction with cyclopropylamine yields cyclopropane-containing amides, which are pivotal intermediates in antibacterial drug synthesis :

3-Aminobenzoyl chloride+CyclopropylamineAmide derivative+HCl\text{3-Aminobenzoyl chloride} + \text{Cyclopropylamine} \rightarrow \text{Amide derivative} + \text{HCl}

Electrophilic Aromatic Substitution

The amino group activates the benzene ring toward electrophiles, enabling nitration, sulfonation, and halogenation. Nitration with concentrated nitric acid introduces nitro groups at the ortho and para positions relative to the amino group, forming polynitro derivatives used in explosive formulations .

Condensation Reactions

Condensation with hydrazines or hydroxylamines produces hydrazones and oximes, respectively. These derivatives are valuable in coordination chemistry and as chelating agents.

Applications in Pharmaceuticals and Materials Science

Antimicrobial Agents

Derivatives of 3-aminobenzoyl chloride exhibit broad-spectrum antimicrobial activity. A study evaluating analogs reported minimum inhibitory concentrations (MICs) of 0.5–16 µg/mL against Staphylococcus aureus and Escherichia coli (Table 2) . The mechanism involves disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins.

Table 2: Antimicrobial Activity of Derivatives

DerivativeBacterial StrainMIC (µg/mL)
Derivative AStaphylococcus aureus1
Derivative BEscherichia coli4
Derivative CPseudomonas aeruginosa8

Anticancer Therapeutics

Cytotoxic derivatives targeting DNA synthesis pathways have shown promise in oncology. For instance, hydrazone derivatives inhibit topoisomerase II, inducing apoptosis in HeLa and MCF-7 cancer cell lines with IC50_{50} values < 10 µM .

Polymer Chemistry

3-Aminobenzoyl chloride serves as a monomer for polybenzamides—high-performance polymers with exceptional thermal stability (>300°C) and mechanical strength. These polymers are utilized in aerospace composites and flame-retardant coatings .

Analytical and Industrial Applications

Derivatization in Chromatography

The compound’s reactivity with primary amines makes it ideal for derivatizing metabolites in liquid chromatography-mass spectrometry (LC-MS). This enhances detection sensitivity by introducing chromophoric or fluorophoric groups .

UV-Stable Coatings

Incorporation into polyvinyl films improves photochemical stability under UV exposure. Films modified with 3-aminobenzoyl chloride derivatives exhibit <5% degradation after 500 hours of UV irradiation, compared to 30% degradation in unmodified films .

Comparative Analysis with Structural Analogs

Benzoyl Chloride

Lacking the amino group, benzoyl chloride is less reactive in electrophilic substitutions but more stable under acidic conditions.

2- and 4-Aminobenzoyl Chlorides

  • 2-Aminobenzoyl Chloride: Steric hindrance from the ortho-amino group reduces reaction rates in nucleophilic substitutions.

  • 4-Aminobenzoyl Chloride: The para-amino group enhances resonance stabilization, favoring electrophilic substitutions at the para position.

Table 3: Reactivity Comparison of Aminobenzoyl Chlorides

CompoundElectrophilic ReactivityPreferred Reaction Sites
3-Aminobenzoyl chlorideModerateMeta, para
4-Aminobenzoyl chlorideHighOrtho, para
2-Aminobenzoyl chlorideLowOrtho

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